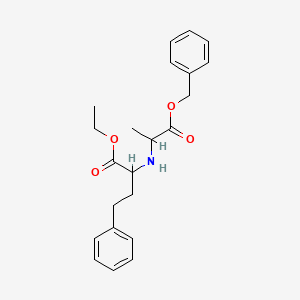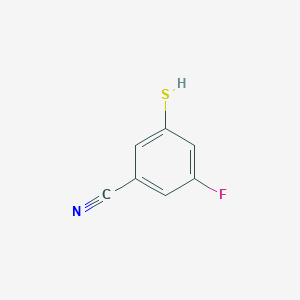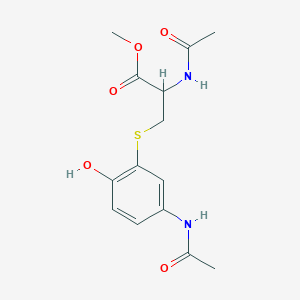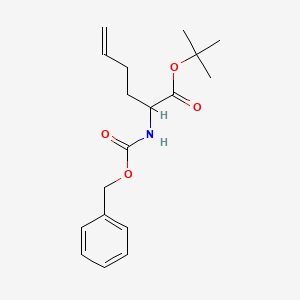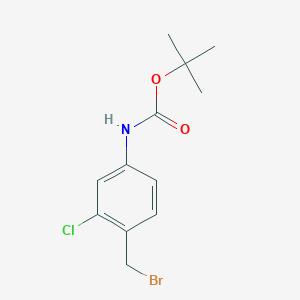
Tert-butyl (4-(bromomethyl)-3-chlorophenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (4-(bromomethyl)-3-chlorophenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromomethyl group, and a chlorophenyl group attached to a carbamate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-(bromomethyl)-3-chlorophenyl)carbamate typically involves the reaction of 4-(bromomethyl)-3-chlorophenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:
Starting Materials: 4-(bromomethyl)-3-chlorophenol, tert-butyl chloroformate, triethylamine.
Reaction Conditions: Anhydrous conditions, typically in a solvent such as dichloromethane, at room temperature.
Procedure: The 4-(bromomethyl)-3-chlorophenol is dissolved in dichloromethane, and triethylamine is added to the solution. Tert-butyl chloroformate is then added dropwise to the reaction mixture while maintaining the temperature at room temperature. The reaction mixture is stirred for several hours until completion, as monitored by thin-layer chromatography (TLC). The product is then isolated by extraction and purified by column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient purification techniques such as recrystallization or distillation to obtain the desired product in high purity and yield.
化学反応の分析
Types of Reactions
Tert-butyl (4-(bromomethyl)-3-chlorophenyl)carbamate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted products.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous or mixed solvent systems.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in suitable solvents.
Major Products
Nucleophilic Substitution: Substituted carbamates with various functional groups depending on the nucleophile used.
Hydrolysis: 4-(bromomethyl)-3-chloroaniline and carbon dioxide.
Oxidation: 4-(formyl)-3-chlorophenyl carbamate or 4-(carboxyl)-3-chlorophenyl carbamate.
科学的研究の応用
Tert-butyl (4-(bromomethyl)-3-chlorophenyl)carbamate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential biological activities and as a building block for the synthesis of bioactive molecules.
Material Science: It can be used in the preparation of functionalized polymers and materials with specific properties.
Chemical Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
作用機序
The mechanism of action of tert-butyl (4-(bromomethyl)-3-chlorophenyl)carbamate involves its interaction with nucleophiles due to the presence of the electrophilic bromomethyl group. This interaction can lead to the formation of covalent bonds with nucleophilic sites in biological molecules, potentially affecting their function. The carbamate group can also undergo hydrolysis, releasing the corresponding amine, which may interact with biological targets.
類似化合物との比較
Similar Compounds
- Tert-butyl (4-bromobutyl)carbamate
- Tert-butyl (4-chloromethyl)phenylcarbamate
- Tert-butyl (4-methylphenyl)carbamate
Uniqueness
Tert-butyl (4-(bromomethyl)-3-chlorophenyl)carbamate is unique due to the presence of both bromomethyl and chlorophenyl groups, which provide distinct reactivity and potential for diverse chemical transformations. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications.
特性
CAS番号 |
100282-50-6 |
|---|---|
分子式 |
C12H15BrClNO2 |
分子量 |
320.61 g/mol |
IUPAC名 |
tert-butyl N-[4-(bromomethyl)-3-chlorophenyl]carbamate |
InChI |
InChI=1S/C12H15BrClNO2/c1-12(2,3)17-11(16)15-9-5-4-8(7-13)10(14)6-9/h4-6H,7H2,1-3H3,(H,15,16) |
InChIキー |
JHLZIGQUMOYEFJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)CBr)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


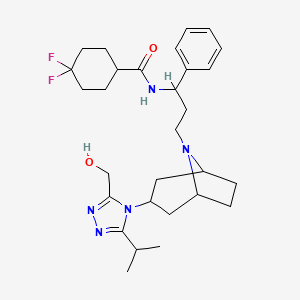
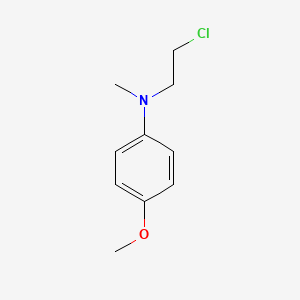

![(3S,4aS,8aS)-2-[(benzyloxy)carbonyl]-decahydroisoquinoline-3-carboxylic acid](/img/structure/B12289168.png)
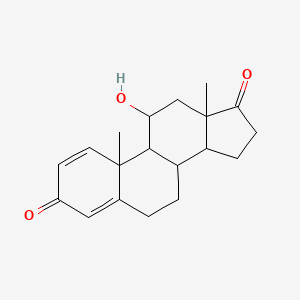
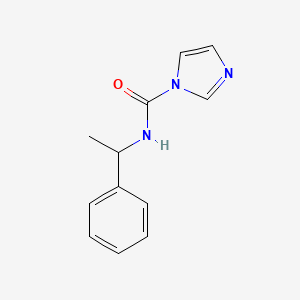
![(3S,5S,8R,9S,10S,13S,14S,17S)-17-ethyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12289188.png)
![Lithium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[3-hydroxy-2,2-dimethyl-4-[[3-(2-octanoylsulfanylethylamino)-3-oxopropyl]amino]-4-oxobutoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate;hydrate](/img/structure/B12289192.png)


